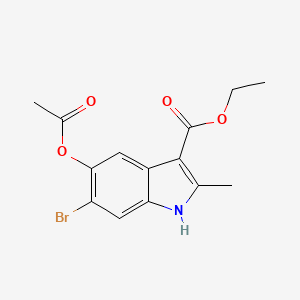
ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes an ethyl ester, an acetyloxy group, a bromine atom, and a methyl group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the acetyloxy and bromo groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The presence of the acetyloxy and bromo groups may enhance its binding affinity and selectivity for certain targets, leading to its observed biological activities.
Comparison with Similar Compounds
Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound lacks the acetyloxy and bromo groups, which may result in different biological activities and reactivity.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: The presence of a phenylsulfanylmethyl group introduces additional steric and electronic effects.
Arbidol hydrochloride: This compound has a similar indole core but different substituents, leading to distinct antiviral properties.
Properties
Molecular Formula |
C14H14BrNO4 |
|---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO4/c1-4-19-14(18)13-7(2)16-11-6-10(15)12(5-9(11)13)20-8(3)17/h5-6,16H,4H2,1-3H3 |
InChI Key |
IAELCVQXPVEULE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)OC(=O)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















